2,4,6-Trichloropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloropteridine is a chemical compound known for its unique structure and properties. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. The presence of three chlorine atoms at the 2, 4, and 6 positions of the pteridine ring imparts distinct chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropteridine typically involves the chlorination of pteridine derivatives. One common method includes the reaction of pteridine with phosphorus oxychloride (POCl3) in the presence of a deacidification agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed:
- Substituted pteridines with various functional groups.
- Oxidized or reduced derivatives of this compound.
- Coupled products with extended conjugation or increased molecular weight .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloropteridine involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,4,6-Trichloroquinazoline
Comparison: 2,4,6-Trichloropteridine is unique due to its pteridine core, which is structurally different from pyridine, pyrimidine, and quinazoline cores. This structural difference imparts distinct chemical properties and reactivity. For example, the pteridine ring system allows for more extensive conjugation and interaction with biological molecules compared to pyridine or pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
26850-60-2 |
---|---|
Molekularformel |
C6HCl3N4 |
Molekulargewicht |
235.5 g/mol |
IUPAC-Name |
2,4,6-trichloropteridine |
InChI |
InChI=1S/C6HCl3N4/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H |
InChI-Schlüssel |
JXMYRANHRVQQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=N1)N=C(N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.